![molecular formula C10H23BSi B11759285 [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane](/img/structure/B11759285.png)
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane is an organosilicon compound that features both boron and silicon atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane typically involves the reaction of a vinylsilane with a borane derivative. One common method is the hydroboration of a vinylsilane with diethylborane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
Types of Reactions
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-silicon compounds.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Various boron-silicon compounds.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
作用机制
The mechanism of action of [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane involves its ability to form stable bonds with carbon, boron, and silicon atoms. This allows it to participate in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Similar in structure but with different functional groups, leading to varied reactivity and applications.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with a vinyl group, used in different applications such as anti-inflammatory agents.
Uniqueness
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane is unique due to the presence of both boron and silicon atoms, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
属性
分子式 |
C10H23BSi |
|---|---|
分子量 |
182.19 g/mol |
IUPAC 名称 |
[(E)-3-diethylboranylprop-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C10H23BSi/c1-6-11(7-2)9-8-10-12(3,4)5/h8,10H,6-7,9H2,1-5H3/b10-8+ |
InChI 键 |
QRKNZHWPSMEBKJ-CSKARUKUSA-N |
手性 SMILES |
B(CC)(CC)C/C=C/[Si](C)(C)C |
规范 SMILES |
B(CC)(CC)CC=C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
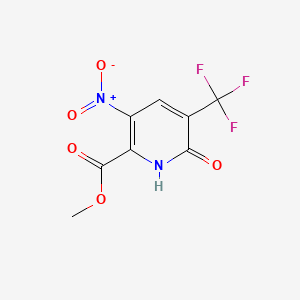
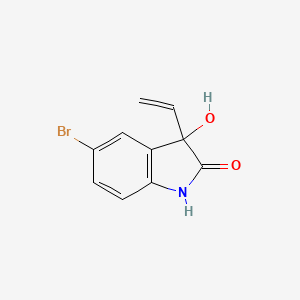
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
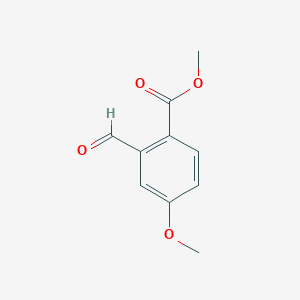
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
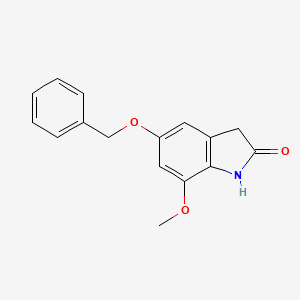
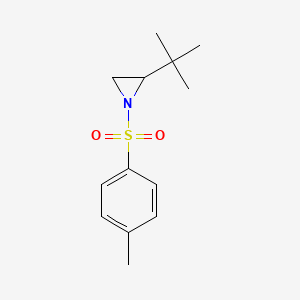
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11759253.png)
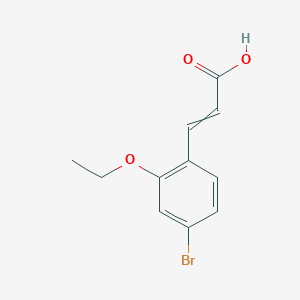
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
![1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)
